molecular formula C18H12N2O4S B245123 Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate

Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate

Cat. No. B245123
M. Wt: 352.4 g/mol
InChI Key: FAAFNIRSFIXVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate, also known as MBBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the benzothiazole family of organic compounds and has a molecular weight of 398.45 g/mol.

Mechanism of Action

The exact mechanism of action of Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, studies have shown that Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate has anti-inflammatory and antioxidant properties. It has also been found to have neuroprotective effects, suggesting that it may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate for lab experiments is its high potency and selectivity against cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one limitation of Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate. One area of interest is in the development of new cancer treatments based on Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate and related compounds. Other potential applications include the treatment of neurological disorders and the development of new anti-inflammatory agents. Further research is needed to fully understand the mechanisms of action of Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate and to explore its potential applications in various fields of scientific research.

Synthesis Methods

Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate can be synthesized through a multi-step process involving the reaction of 2-aminobenzenethiol with ethyl acetoacetate, followed by the condensation of the resulting intermediate with 2-benzofuran carboxylic acid. The final step involves the methylation of the resulting compound using methyl iodide.

Scientific Research Applications

Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate has potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

Molecular Formula

C18H12N2O4S

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 2-(1-benzofuran-2-carbonylamino)-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C18H12N2O4S/c1-23-17(22)11-6-7-12-15(9-11)25-18(19-12)20-16(21)14-8-10-4-2-3-5-13(10)24-14/h2-9H,1H3,(H,19,20,21)

InChI Key

FAAFNIRSFIXVKF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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